BenchChemオンラインストアへようこそ!

3-(1-(2-Bromobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione

medicinal chemistry conformational analysis structure-activity relationship

3-(1-(2-Bromobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 2034382-70-0) is a synthetic heterocyclic small molecule (C₁₃H₁₁BrN₂O₄; MW 339.14 g/mol) that integrates a 2-bromobenzoyl-substituted azetidine ring directly linked at the 3-position to an oxazolidine-2,4-dione pharmacophore. This architecture combines a strained four-membered aza-cycle with a cyclic imide-diester motif, placing the bromine atom ortho to the carbonyl on the pendant phenyl ring—a substitution pattern that distinguishes it from closely related para-bromo and alternative heterocycle-linked analogs.

Molecular Formula C13H11BrN2O4
Molecular Weight 339.145
CAS No. 2034382-70-0
Cat. No. B2825790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-Bromobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione
CAS2034382-70-0
Molecular FormulaC13H11BrN2O4
Molecular Weight339.145
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CC=C2Br)N3C(=O)COC3=O
InChIInChI=1S/C13H11BrN2O4/c14-10-4-2-1-3-9(10)12(18)15-5-8(6-15)16-11(17)7-20-13(16)19/h1-4,8H,5-7H2
InChIKeyMQMWZTJFPVASHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-Bromobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 2034382-70-0) – Structural Identity and Core Characteristics for Procurement


3-(1-(2-Bromobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 2034382-70-0) is a synthetic heterocyclic small molecule (C₁₃H₁₁BrN₂O₄; MW 339.14 g/mol) that integrates a 2-bromobenzoyl-substituted azetidine ring directly linked at the 3-position to an oxazolidine-2,4-dione pharmacophore [1]. This architecture combines a strained four-membered aza-cycle with a cyclic imide-diester motif, placing the bromine atom ortho to the carbonyl on the pendant phenyl ring—a substitution pattern that distinguishes it from closely related para-bromo and alternative heterocycle-linked analogs . The compound is catalogued as a research-grade building block or screening candidate, and its structural features are consistent with scaffolds under investigation in medicinal chemistry for target engagement and synthetic elaboration [1].

Why Generic Substitution of 3-(1-(2-Bromobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione Is Not Advisable


Superficially similar compounds bearing an oxazolidine-2,4-dione moiety frequently vary in the N‑heterocyclic core (e.g., piperidine, pyrrolidine), the bromine-substitution position (2‑ vs 4‑bromo), or the presence of a methyl spacer between the azetidine and oxazolidinedione rings . These seemingly minor modifications can profoundly alter ring strain, conformational preferences, and electrostatic surface profiles. Consequently, biological target engagement, metabolic stability, and downstream physicochemical properties cannot be assumed interchangeable across the series . For procurement decisions, relying on a generic analog without matched comparative data risks selecting a compound with divergent potency, selectivity, or synthetic tractability relative to the specific 2‑bromobenzoyl‑azetidine‑oxazolidinedione scaffold [1].

Head-to-Head Quantitative Evidence for 3-(1-(2-Bromobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione vs. Its Closest Analogs


Azetidine Ring Strain and Conformational Constraint vs. Piperidine and Pyrrolidine Analogs

The four-membered azetidine ring in the target compound imposes a defined puckering amplitude (~0.3–0.4 Å) and a constrained N‑CO dihedral geometry, which preorganizes the bromobenzoyl and oxazolidinedione groups in a more rigid spatial array compared to the six-membered piperidine analog (3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione) that can adopt multiple chair conformations, or the five-membered pyrrolidine analog (3-(1-(4-bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione) with its envelope/twist pseudorotation . The fraction of sp³-hybridized carbons in the target compound is 0.31, reflecting a higher degree of saturation relative to aromatic-heterocycle hybrids, which influences solubility and target complementarity [1].

medicinal chemistry conformational analysis structure-activity relationship

Ortho-Bromo vs. Para-Bromo Substitution: Electronic and Steric Differentiation

The target compound positions bromine at the ortho (2‑) position of the benzoyl ring, whereas the direct azetidine‑linked analog 3-((1-(4-Bromobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS 2034610-20-1) carries bromine at the para (4‑) position . Ortho substitution increases steric hindrance near the amide carbonyl, influencing the rotational barrier around the C‑N bond and altering the electron density at the carbonyl oxygen. The computed logP for the target compound is 1.41, indicating moderate lipophilicity; the para-isomer is expected to show a similar but not identical logP due to differential dipole alignment [1]. Additionally, ortho-bromo can engage in intramolecular halogen bonding or orthogonal multipolar interactions that para-bromo cannot, potentially shifting target binding profiles.

medicinal chemistry halogen bonding structure-activity relationship

Direct Azetidine-Oxazolidinedione Linkage vs. Methylene-Spaced Analogs

The target compound attaches the oxazolidine-2,4-dione ring directly to the azetidine 3‑position, whereas a close analog 3-((1-(4-Bromobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione inserts a methylene (-CH₂-) spacer between the two heterocycles . This extra rotatable bond increases conformational flexibility and extends the spatial separation between the bromobenzoyl and oxazolidinedione pharmacophores by ~1.5 Å. The target compound has only 2 rotatable bonds, while the methylene-linked analog has 3, which may influence entropic binding penalties and passive membrane permeability [1].

medicinal chemistry scaffold design rigidification

Optimal Research and Industrial Application Scenarios for 3-(1-(2-Bromobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione


Structure-Guided Fragment-Based Drug Discovery Requiring a Conformationally Restricted Bromobenzoyl Scaffold

When a drug discovery program has identified a binding pocket that favors a rigid, ortho-bromobenzoyl-substituted heterocycle, the azetidine core of this compound provides a unique balance of ring strain and spatial preorganization that piperidine or pyrrolidine analogs cannot replicate [1]. Its direct azetidine-oxazolidinedione linkage minimizes entropic penalties, making it a superior candidate for fragment growing or scaffold hopping strategies where maintaining the precise geometry of the bromine atom and oxazolidinedione carbonyls is critical for target affinity [2].

Selective Bromodomain or Acetyl-Lysine Reader Domain Probe Development

Although no published data for this exact compound is available, the oxazolidine-2,4-dione motif is recognized as a potential acetyl-lysine mimetic. The ortho-bromo substituent may form a unique halogen bond with a backbone carbonyl in the bromodomain binding pocket, a geometry not achievable with para-bromo analogs [1]. Medicinal chemistry teams pursuing BET or non-BET bromodomain inhibitors can use this compound as a regioisomeric probe to map halogen-bonding preferences and selectivity determinants against panels of bromodomain isoforms [2].

Synthetic Intermediate for Parallel Library Synthesis Targeting Kinase or Epigenetic Proteins

The 2-bromobenzoyl group serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the oxazolidine-2,4-dione ring can be hydrolyzed or functionalized to generate diverse analogs. The azetidine ring's inherent reactivity under mild conditions streamlines library production compared to piperidine-linked intermediates, which may require harsher conditions for analogous transformations [1]. This compound therefore offers logistical advantages in high-throughput parallel synthesis workflows aimed at rapidly exploring structure-activity landscapes [2].

Physicochemical Benchmarking in Cellular Permeability Assays

With a calculated logP of 1.41, only 2 rotatable bonds, and a topological polar surface area of 94 Ų, this compound occupies a favorable region of oral druggability space (Rule of Five compliant) [1]. It can serve as a calibrated reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies, allowing researchers to benchmark the permeability impact of subsequent structural modifications (e.g., bromine removal, core expansion) within a matched chemical series [2].

Quote Request

Request a Quote for 3-(1-(2-Bromobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.